molecular formula C24H24N2O5S B2502676 Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate CAS No. 332051-17-9

Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

Cat. No.: B2502676
CAS No.: 332051-17-9
M. Wt: 452.53
InChI Key: NHFSHHSQRJEXGR-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a complex organic compound that falls within the category of heterocyclic compounds. It possesses unique structural features that have made it a subject of interest in various scientific fields. This compound's aromatic properties, coupled with its functional groups, contribute to its reactivity and application potential in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate typically involves multi-step organic synthesis pathways. The starting materials often include 4-methoxybenzyl alcohol, ethyl cyanoacetate, and thiol derivatives, which undergo a series of reactions such as alkylation, condensation, and cyclization.

  • Alkylation: : The process begins with the alkylation of 4-methoxybenzyl alcohol with an alkylating agent, like benzyl bromide, in the presence of a base such as potassium carbonate.

  • Condensation: : The resulting product is then subjected to a condensation reaction with ethyl cyanoacetate under basic conditions, forming an intermediate product.

  • Cyclization: : Cyclization is achieved by treating the intermediate with thiol derivatives under controlled temperature conditions, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes, with an emphasis on optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, automation for reaction monitoring, and stringent quality control measures to ensure consistency across batches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate undergoes a variety of chemical reactions, such as:

  • Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reductive conditions can be used to modify the cyano or ketone functional groups.

  • Substitution: : Nucleophilic substitution reactions, particularly at the benzyloxy group, using strong nucleophiles like hydroxides or alkoxides.

Common Reagents and Conditions

  • Oxidation: : Often carried out using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Conditions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles like sodium ethoxide or potassium tert-butoxide are frequently employed under basic conditions.

Major Products

Scientific Research Applications

Chemistry

  • Utilized as a building block for the synthesis of more complex organic molecules.

  • Acts as a precursor in the formation of heterocyclic compounds used in materials science.

Biology

  • Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Potential use in the development of bioactive molecules with pharmacological properties.

Medicine

  • Explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceutical compounds.

  • Studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

  • Employed in the manufacture of specialty chemicals and advanced materials.

  • Utilized in the development of agrochemicals and environmental remediation agents.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate exerts its effects involves multiple molecular targets and pathways:

  • Enzyme Inhibition: : It may inhibit key enzymes involved in cellular processes, affecting metabolic pathways.

  • Receptor Binding: : Potential interactions with cellular receptors that modulate physiological responses.

  • Signal Transduction: : Alters signaling pathways that regulate cellular functions such as growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl 2-(4-(benzyloxy)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-ylthio)acetate

  • Methyl 2-((4-(benzyloxy)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

  • Ethyl 2-((4-(3-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

Unique Characteristics

  • Functional Groups: : The presence of both cyano and thioether groups imparts unique reactivity.

  • Biological Activity: : Exhibits distinct biological activities compared to other similar compounds, potentially leading to novel therapeutic applications.

  • Structural Features: : The combination of benzyloxy and methoxy substituents in its structure provides unique electronic properties.

This overview provides a comprehensive look at Ethyl 2-((4-(3-(benzyloxy)-4-methoxyphenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate, highlighting its synthesis, reactions, applications, and distinguishing features

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-3-30-23(28)15-32-24-19(13-25)18(12-22(27)26-24)17-9-10-20(29-2)21(11-17)31-14-16-7-5-4-6-8-16/h4-11,18H,3,12,14-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFSHHSQRJEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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